L-GLUTAMINE (15N2)
Description
Rationale for Utilizing L-Glutamine (15N2) as a Metabolic Probe
L-glutamine is a crucial amino acid involved in numerous vital processes, including protein synthesis, energy production, and the creation of nucleotides, the building blocks of DNA and RNA. drugbank.com Because nitrogen is a key component of these and other important molecules, L-Glutamine (15N2) is an ideal probe for tracking nitrogen metabolism. ckisotopes.com By using this labeled form of glutamine, scientists can precisely measure its uptake by cells and trace the path of its nitrogen atoms as they are incorporated into other compounds. This is particularly useful in fields like cancer research, where understanding the altered metabolism of tumor cells is critical. isotope.com
Historical Context of Nitrogen-Labeled Compound Applications in Metabolism Studies
The use of nitrogen-labeled compounds to study metabolism dates back to the late 1930s with the pioneering work of Schoenheimer and his colleagues. annualreviews.org They used ¹⁵N-labeled amino acids to demonstrate that proteins in the body are in a constant state of flux, being continuously synthesized and broken down. ckisotopes.comannualreviews.org This groundbreaking research overturned the prevailing view that bodily constituents were metabolically inert. annualreviews.org These early studies laid the foundation for the sophisticated metabolic research conducted today, where a wide array of ¹⁵N-labeled compounds, including L-Glutamine (15N2), are used to investigate various aspects of nitrogen metabolism in health and disease. ckisotopes.comnih.gov
Interactive Data Table: Properties of L-Glutamine (15N2)
| Property | Value |
| Molecular Formula | C₅H₁₀¹⁵N₂O₃ |
| Molecular Weight | 148.13 g/mol |
| Appearance | Solid |
| Melting Point | 185 °C (decomposes) |
| Isotopic Purity | 98 atom % ¹⁵N |
| Storage | Room temperature, away from light and moisture |
Note: Data sourced from multiple chemical suppliers and may vary slightly between batches. isotope.combiosynth.com
Compound Names Mentioned:
L-Glutamine
L-Glutamine (15N2)
L-Glutamic acid
Aspartate
Nicotinamide adenine (B156593) dinucleotide (NAD)
Interleukin-2 (IL-2)
Interferon-gamma (IFN-gamma)
Purines
Pyrimidines
Nitrate
Nitrite
α-ketoglutarate (2-oxoglutarate)
Oxaloacetate
Glucose
Lactate
Fatty acids
Guanidinoacetic acid
Arginine
Citrulline
D-amino acids
L-amino acids
Aminophenols
Aminobiphenyls
Adenine
Nicotine
1,2,4-oxadiazinan-5-ones
Nitrones
Hydroxylamines
Tetrahydropyridines
Aliphatic amines
Acetylated polyamines
Tetrahydroisoquinolines
Pyridine-N-oxides
Methyl benzoate (B1203000)
3-methyl-4-nitrobenzenediazonium acetate (B1210297)
1′-N-methylanabasine
1′-N-methyl-2′-oxoanabasine
Glycerol
Octanoic acid
Properties
Molecular Weight |
148.13 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for L Glutamine 15n2 Tracer Studies
Principles of Stable Isotope Mass Spectrometry for ¹⁵N₂ Enrichment Analysis
Stable isotope mass spectrometry is a cornerstone technique for analyzing the incorporation of ¹⁵N from L-Glutamine (¹⁵N₂) into various biomolecules. sigmaaldrich.com The fundamental principle involves introducing the labeled glutamine into a biological system and then measuring the resulting ¹⁵N enrichment in downstream metabolites. sigmaaldrich.com This enrichment is detected as a mass shift in the molecule; for instance, the molecular ion (M+H⁺) for unlabeled L-glutamine is m/z 147.1, while L-Glutamine (¹⁵N₂) exhibits a shift to m/z 149.1. By quantifying the relative abundance of these isotopologues (molecules that differ only in their isotopic composition), researchers can determine the extent of nitrogen flux from glutamine into specific metabolic pathways. nih.govmdpi.com
The choice of mass spectrometry technique is critical and depends on the specific research question and the metabolites of interest. The main approaches include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Isotope Ratio Mass Spectrometry (IRMS).
Gas Chromatography-Mass Spectrometry (GC-MS) for L-Glutamine (¹⁵N₂) Derived Metabolites
GC-MS is a robust technique for analyzing volatile or semi-volatile metabolites derived from L-Glutamine (¹⁵N₂). nih.gov A key advantage of GC-MS is its high chromatographic resolution, which allows for the separation of complex mixtures of metabolites prior to mass analysis. To make the non-volatile amino acids and related compounds amenable to gas chromatography, they must first be chemically modified through a process called derivatization. A common method involves the use of tert-butyldimethylsilyl (TBDMS) derivatives, which allows for the resolution of ¹⁵N enrichment in both the amide and amino nitrogens of glutamine. nih.gov
In a typical GC-MS workflow for L-Glutamine (¹⁵N₂) tracing, cell or tissue extracts are prepared and derivatized. The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI) ionization. The resulting ions are then separated based on their mass-to-charge ratio (m/z). By monitoring specific ions, researchers can quantify the incorporation of ¹⁵N into various metabolites. nih.gov For example, studies have successfully used GC-MS to monitor the incorporation of ¹⁵N from L-Glutamine (¹⁵N₂) into other amino acids and urea (B33335). nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for L-Glutamine (¹⁵N₂) Metabolic Profiling
LC-MS has become an indispensable tool for metabolic profiling in L-Glutamine (¹⁵N₂) tracer studies due to its versatility in analyzing a wide range of polar and non-polar metabolites without the need for derivatization. nih.gov This technique couples the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.
In an LC-MS experiment, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation of metabolites is based on their physicochemical properties, such as polarity. For the analysis of polar metabolites like amino acids and nucleotides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. As the separated metabolites elute from the LC column, they are introduced into the mass spectrometer's ion source, where they are ionized, commonly using electrospray ionization (ESI). nih.gov The mass analyzer then separates the ions based on their m/z ratio.
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for quantifying ¹⁵N-labeled metabolites. In LC-MS/MS, a specific precursor ion (e.g., ¹⁵N₂-glutamine) is selected, fragmented, and a specific product ion is detected, a process known as selected reaction monitoring (SRM), which enhances the signal-to-noise ratio and allows for accurate quantification of low-abundance metabolites. nih.gov This approach has been widely used to track the incorporation of nitrogen from L-Glutamine (¹⁵N₂) into various metabolic pathways, including nucleotide and amino acid biosynthesis. mdpi.comnih.gov
Isotope Ratio Mass Spectrometry (IRMS) in L-Glutamine (¹⁵N₂) Investigations
In a typical IRMS setup for nitrogen analysis, the sample is first combusted at a high temperature to convert all nitrogen-containing compounds into nitrogen gas (N₂). This gas is then introduced into the mass spectrometer, which is specifically designed to measure the ratio of the different isotopes of nitrogen (¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N). This allows for the calculation of the total ¹⁵N enrichment in the original sample. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Glutamine (¹⁵N₂) Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. nih.gov In the context of L-Glutamine (¹⁵N₂) tracer studies, NMR is particularly valuable for determining the specific position of the ¹⁵N label within a molecule, a capability that is not readily achievable with mass spectrometry alone. researchgate.netnih.gov
¹⁵N-NMR for Direct Detection of L-Glutamine (¹⁵N₂) and Its Nitrogenous Products
Direct detection of the ¹⁵N nucleus by NMR, while possible, is often limited by the low natural abundance and lower gyromagnetic ratio of ¹⁵N, which results in lower sensitivity compared to ¹H NMR. However, in tracer studies where ¹⁵N-labeled compounds like L-Glutamine (¹⁵N₂) are used, the increased concentration of the ¹⁵N isotope makes direct detection more feasible. ruc.dk
¹⁵N-NMR spectra provide distinct signals for nitrogen atoms in different chemical environments. This allows for the direct observation of the ¹⁵N label in L-Glutamine (¹⁵N₂) and its subsequent incorporation into various nitrogenous products. For example, in vivo ¹⁵N-NMR has been used to study nitrogen fixation and assimilation in symbiotic pea root nodules, allowing for the direct observation of ¹⁵N incorporation into living tissues. ruc.dk While the interpretation can be complex, it offers a unique window into the real-time dynamics of nitrogen metabolism. ruc.dk
Multi-Nuclear NMR Approaches for L-Glutamine (¹⁵N₂) Metabolic Tracing
To overcome the sensitivity limitations of direct ¹⁵N detection, multi-nuclear NMR approaches are often employed. These experiments typically involve detecting the more sensitive ¹H nucleus and indirectly observing the attached ¹⁵N nucleus through scalar couplings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a widely used 2D NMR technique for this purpose. nih.gov
In a ¹H-¹⁵N HSQC experiment, a correlation is established between a proton and its directly bonded nitrogen atom. This results in a 2D spectrum with proton chemical shifts on one axis and nitrogen chemical shifts on the other. This technique has been instrumental in tracking the fate of the ¹⁵N atoms from L-Glutamine (¹⁵N₂). Studies have shown that the ¹⁵N atoms from ¹⁵N₂-glutamine can be efficiently transferred to other amino acids like alanine (B10760859), aspartate, and glutamate (B1630785). nih.gov The ¹H-¹⁵N HSQC spectra of proteins expressed in cells grown with ¹⁵N₂-glutamine clearly show signals corresponding to these four amino acids, providing direct evidence of nitrogen scrambling. nih.gov
Furthermore, combining ¹⁵N labeling with ¹³C labeling (e.g., using [U-¹³C₅, ¹⁵N₂]-glutamine) and employing multi-nuclear NMR techniques allows for an even more comprehensive analysis of metabolic pathways. nih.govuky.edu These approaches enable the simultaneous tracing of both the carbon and nitrogen backbones of glutamine as they are incorporated into various metabolites, providing a detailed picture of cellular metabolism. nih.gov
Sample Preparation Strategies for L-Glutamine (15N2) Tracing Experiments
Sample preparation is a critical step in L-Glutamine (15N2) tracing experiments, ensuring the preservation of isotopic labeling and the integrity of metabolites for accurate analysis. researchgate.net Strategies vary depending on the biological matrix, such as cell cultures, tissues, or plasma, but generally involve rapid quenching of metabolic activity, extraction of metabolites, and subsequent derivatization for analytical detection.
Extraction and Derivatization Techniques for L-Glutamine (15N2) Metabolites
The extraction of L-Glutamine (15N2) and its downstream metabolites is a crucial procedure aimed at isolating these compounds from the complex biological matrix for subsequent analysis. The choice of extraction solvent and method is critical to ensure high recovery and prevent degradation or isotopic alteration of the target molecules.
A widely used technique involves the use of cold organic solvents to precipitate proteins and extract polar metabolites. mdpi.com For instance, a common method for cultured cells or pulverized tissues involves the addition of a pre-cooled (-20°C) mixture of acetonitrile, methanol, and water (often in a 2:2:1 ratio). springermedizin.de This is typically followed by vortexing, homogenization, and sonication in an ice-water bath to ensure thorough extraction. springermedizin.de Another approach for deproteinizing samples, particularly those with high protein content like plasma, is the use of ice-cold 1 M perchloric acid. megazyme.com After precipitation, the sample is centrifuged, and the supernatant is neutralized with 1 M potassium hydroxide (B78521) to remove the perchlorate. megazyme.com For lipid-rich samples, more hydrophobic solvents like chloroform (B151607) or methyl tert-butyl ether (MTBE) may be employed. nih.gov
Following extraction, derivatization is often necessary to enhance the volatility and thermal stability of the amino acids for gas chromatography-mass spectrometry (GC-MS) analysis or to improve their ionization efficiency and chromatographic separation for liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.net Common derivatization agents include:
N-acetyl isopropyl esterification (NAIP): This method is used for GC-based analysis and has been shown to provide low limits of detection for amino acids. researchgate.net
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC is an amino acid-specific reagent that facilitates sensitive quantification by LC-MS/MS and allows for the determination of positional 15N-enrichment in urea-cycle amino acids and glutamine. researchgate.net
Dansyl chloride: This reagent can be used to derivatize amino acids for LC-MS/MS analysis, enabling the determination of positional isotopic enrichment. researchgate.net
o-phthalaldehyde (OPA): Used for precolumn derivatization in LC-MS systems to measure plasma amino acid concentrations and enrichments. physiology.org
The selection of the appropriate extraction and derivatization technique is paramount for the successful analysis of L-Glutamine (15N2) metabolites, ensuring accurate and reproducible results.
Purification Methods for Specific Biomolecules Labeled with L-Glutamine (15N2)
Following the initial extraction, further purification may be required to isolate specific biomolecules that have incorporated the 15N label from L-Glutamine (15N2). This is particularly important when studying the synthesis of macromolecules like proteins and nucleic acids.
For the analysis of proteins , purification can range from simple precipitation to more sophisticated chromatographic techniques. Economical methods for isotopic labeling in protein expression often utilize labeled yeast or algae extracts, but still require the addition of expensive labeled glutamine. researchgate.net
To study nucleotides , which incorporate nitrogen from glutamine into their purine (B94841) and pyrimidine (B1678525) rings, specific extraction protocols are employed. nih.gov For instance, genomic DNA can be isolated from cells cultured with L-Glutamine (15N2) using commercially available kits. nih.gov The DNA is then typically hydrolyzed to its constituent nucleobases for analysis.
Ion-exchange chromatography is a powerful technique for separating amino acids and other charged metabolites. A method for separating and purifying L-Glutamine (15N2) from fermentation broth involves using a combination of weak base and strong base resins in series to adsorb the product and various impurities, which are then eluted with a weak acid. google.comgoogle.com
The choice of purification method depends on the specific biomolecule of interest and the downstream analytical technique to be used. Careful optimization of these methods is necessary to minimize sample loss and maintain the integrity of the isotopic label.
Experimental Design Considerations for L-Glutamine (15N2) Isotope Tracing Studies
A well-designed experiment is fundamental to obtaining meaningful and interpretable results from L-Glutamine (15N2) isotope tracing studies. nih.gov Key considerations include the choice between steady-state and non-steady-state infusion protocols, as well as the selection of appropriate tracer concentrations and labeling durations. nih.govuky.edu
Steady-State versus Non-Steady-State Isotopic Infusion Protocols
The choice between a steady-state and a non-steady-state isotopic infusion protocol depends on the specific research question and the metabolic pathways being investigated.
Steady-state infusion protocols aim to achieve a constant level of isotopic enrichment in the plasma and tissues over time. physiology.org This is typically accomplished through a primed, constant, and continuous infusion of the labeled tracer. physiology.org The primed dose rapidly brings the tracer to a near-steady-state level, which is then maintained by the continuous infusion. physiology.org Steady-state conditions simplify the mathematical modeling used to calculate metabolic fluxes, as it is assumed that the rates of appearance and disappearance of the metabolite are equal. physiology.org This method is particularly useful for studying interorgan metabolite exchange and for facilitating the interpretation of complex labeling patterns. nih.gov For example, a steady state in plasma glutamine enrichment can often be achieved within 60 to 90 minutes of infusion. physiology.org
Non-steady-state protocols , often involving a bolus injection of the tracer, are used when achieving a true steady state is not feasible or when studying the dynamic response of a metabolic system to a perturbation. uky.edu With bolus injections, isotopic steady state is not reached, and metabolites with slow turnover rates may not become significantly labeled. uky.edu However, this approach can provide information about pathways that are active during the short labeling period and the relative rates of uptake and utilization in different tissues. uky.edu Mathematical models, such as those developed by DeBodo and Finegood, have been validated to approximate plasma glutamine appearance rates under non-steady-state conditions. nih.gov
| Infusion Protocol | Description | Advantages | Disadvantages |
| Steady-State | A primed, continuous infusion to maintain constant isotopic enrichment. | Simplifies flux calculations; ideal for studying interorgan exchange. | May require longer experimental times; may not capture rapid metabolic shifts. |
| Non-Steady-State | A single bolus injection of the tracer. | Provides information on short-term pathway activity and relative uptake rates. | Does not achieve isotopic steady state; may not significantly label slow-turnover metabolites. |
Selection of Tracer Concentration and Duration for L-Glutamine (15N2) Studies
The concentration of the L-Glutamine (15N2) tracer and the duration of the labeling period are critical parameters that must be carefully optimized for each experiment. nih.gov
The tracer concentration should be high enough to achieve sufficient isotopic enrichment for detection by analytical instruments like mass spectrometers, but low enough to minimize any potential physiological effects of the tracer itself. nih.gov For in vitro cell culture experiments, the concentration of labeled glutamine is often matched to the physiological concentration in the culture medium. nih.gov For in vivo studies, the amount of tracer administered is a key consideration. For example, in mouse studies, repeated tail vein injections of a 36.2 mg/ml solution of 13C5, 15N2-Gln have been used. uky.edu It is important to monitor the plasma concentration of the metabolite being traced to ensure that the infusion does not significantly alter its physiological levels. nih.gov
The duration of the labeling period depends on the turnover rate of the metabolites and pathways of interest. nih.gov For rapidly turning over metabolites, a short labeling period may be sufficient. uky.edu To label metabolites with slower turnover, such as those involved in macromolecular synthesis, a longer labeling period or continuous infusion is necessary. uky.edu For example, in studies of nucleotide synthesis in cancer cells, labeling times have ranged from 12 to 72 hours. nih.gov In human studies, infusion times of 2.5 to 4 hours have been used to achieve isotopic steady state. physiology.orgnih.gov Time-course analyses, where samples are collected at different time points after tracer administration, can provide valuable information on the kinetics of label incorporation. uky.edu
Computational Modeling and Flux Analysis for L-Glutamine (15N2) Data
The data generated from L-Glutamine (15N2) tracing experiments, specifically the mass isotopomer distributions (MIDs) of labeled metabolites, are used in conjunction with computational models to quantify metabolic fluxes. researchgate.net This approach, known as metabolic flux analysis (MFA), provides a quantitative understanding of the rates of metabolic reactions within a biological system. mdpi.com
MFA relies on a mathematical model of the metabolic network that includes the relevant biochemical reactions and atom transitions. researchgate.net By fitting the experimentally measured MIDs to the model, the fluxes through the various pathways can be estimated. researchgate.net Several software packages, such as INCA (Isotopomer Network Compartmental Analysis), are available for performing MFA.
A key aspect of MFA is the ability to distinguish between different metabolic routes. For example, by tracing the fate of the two nitrogen atoms in L-Glutamine (15N2), researchers can differentiate between pathways that utilize the amide nitrogen (e.g., nucleotide synthesis) and those that utilize the amine nitrogen (e.g., transamination reactions to form other amino acids). nih.gov
Flux balance analysis (FBA) is another computational approach used to predict metabolic fluxes, often at a genome-scale. mdpi.com While FBA does not typically incorporate isotope tracing data directly, it can be used in conjunction with MFA to provide a more comprehensive view of metabolic network regulation. mdpi.com
Metabolic Flux Analysis (MFA) Algorithms for L-Glutamine (15N2) Data Integration
Metabolic Flux Analysis (MFA) is a computational method used to determine the rates of metabolic reactions within a biological system. When using L-Glutamine (15N2) as a tracer, specific algorithms are employed to integrate the resulting mass spectrometry data and calculate nitrogen fluxes. medchemexpress.comnih.gov These algorithms are foundational to understanding how cells utilize glutamine's nitrogen for processes like amino acid and nucleotide biosynthesis. nih.govcore.ac.uk
A key development in MFA is the use of dual isotopic labeling, such as with 13C- and 15N-labeled substrates, which allows for the simultaneous quantification of both carbon and nitrogen fluxes. nih.govresearchgate.net This dual-labeling approach, often analyzed with Bayesian model averaging, provides a more comprehensive and statistically robust picture of cellular metabolism. nih.gov For instance, it has been instrumental in identifying glutamate as a central hub in nitrogen metabolism in certain organisms. nih.gov
The integration of data from L-Glutamine (15N2) tracer studies into MFA models typically follows a structured workflow:
Isotopic Labeling: Cells or organisms are cultured in a medium containing L-Glutamine (15N2).
Sample Analysis: Mass spectrometry (MS) is used to measure the mass isotopomer distributions (MIDs) of key metabolites. researchgate.net
Flux Calculation: The MIDs are then used as input for MFA software, which employs algorithms to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns. mdpi.com
One common algorithmic framework is the Elementary Metabolite Units (EMU) approach, which simplifies the complex calculations required for modeling isotopic distributions in large metabolic networks. umich.edu This framework is a core component of several major MFA software packages. osti.gov
Key Research Findings from L-Glutamine (15N2) MFA Studies:
| Research Area | Key Finding | Organism/Cell Type | Reference |
| Cancer Metabolism | Identified glutamine as the predominant nitrogen donor and revealed compartmentalized nitrogen metabolism. researchgate.net | Mycobacterium tuberculosis in macrophages | researchgate.net |
| Cancer Metabolism | Showed that the transamination of pyruvate (B1213749) to alanine is elevated and linked to glutamine carbon entry into the TCA cycle. mdpi.com | Lymphoma cells | mdpi.com |
| Neuroscience | Demonstrated the role of the blood-brain barrier transporter SLC7A5/LAT1 in controlling brain interstitial fluid glutamine levels. nih.gov | Mice | nih.gov |
| Biotechnology | Quantified the scrambling of nitrogen from glutamine to alanine, aspartate, and glutamate, informing strategies for isotopic labeling of proteins. nih.gov | Insect cells | nih.gov |
Compartmental Modeling in L-Glutamine (15N2) Tracer Investigations
Compartmental modeling is an essential aspect of L-Glutamine (15N2) tracer studies, particularly when analyzing metabolism in complex biological systems with distinct subcellular or tissue compartments. nih.gov These models account for the spatial separation of metabolic pathways and the transport of metabolites between compartments, such as the cytoplasm and mitochondria. nih.gov
In the context of L-Glutamine (15N2) studies, compartmental models are crucial for accurately interpreting the flow of nitrogen. For example, a three-compartment model encompassing the extracellular medium, cytoplasm, and mitochondria has been used to analyze metabolic fluxes in cancer cells. nih.gov Such models can distinguish between the metabolic activities in different cellular locations, providing a more granular understanding of glutamine metabolism.
Kinetic modeling, a form of compartmental modeling, is used to calculate flux rates by tracking the incorporation of 15N from L-Glutamine (15N2) into downstream metabolites over time. This approach allows for the determination of not just the pathways involved but also the speed at which these reactions occur.
Software Tools for L-Glutamine (15N2) Isotopic Data Processing
A variety of software tools are available to process and analyze data from L-Glutamine (15N2) tracer experiments. These platforms provide functionalities for model construction, flux estimation, and statistical analysis. nih.gov Many of these tools are designed to handle data from various stable isotope tracers, including 13C and 15N. nih.gov
Commonly Used Software for Metabolic Flux Analysis:
| Software | Key Features | Primary Data Source(s) | Reference |
| INCA (Isotopomer Network Compartmental Analysis) | Simulates both steady-state and transient isotope labeling experiments using the EMU framework. Supports statistical analysis and experiment design. vueinnovations.com | MS, NMR | vueinnovations.comvueinnovations.com |
| METRAN | Features an intuitive graphical user interface and provides tools for statistical analysis, including the calculation of confidence intervals for fluxes. umich.edu | MS | nih.govumich.edu |
| OpenMebius | An open-source tool for both conventional and isotopically non-stationary 13C-based MFA. nih.gov | MS | nih.gov |
| VistaFlux | Designed for qualitative flux analysis, it extracts isotopologue data from TOF-based mass spectrometry and supports 13C, 15N, and 2H isotopes. lcms.cz | LC/MS | lcms.cz |
| 13CFLUX2 | A high-performance software suite for 13C-metabolic flux analysis that is compatible with multiple platforms. nih.gov | MS, NMR | nih.gov |
These software packages automate the generation of balance equations and their solutions for complex metabolic networks. vueinnovations.com They typically allow users to input reaction information and experimental data in a structured format and provide a range of analytical tools to interpret the results of isotope labeling experiments. vueinnovations.com Some advanced platforms, like INCA, also offer capabilities for parallel computing to handle large-scale metabolic models. vueinnovations.com
L Glutamine 15n2 in the Study of Nitrogen Metabolism and Anabolism
Elucidation of Glutamine Synthetase and Glutaminase (B10826351) Activity using L-Glutamine (15N2)
The balance between glutamine synthesis and degradation, governed by glutamine synthetase (GS) and glutaminase (GLS), is fundamental to cellular nitrogen homeostasis. mhmedical.com L-Glutamine (15N2) is an invaluable tool for dissecting the activities of these two enzymes. GS catalyzes the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849), while GLS mediates the hydrolysis of glutamine to glutamate and an ammonium (B1175870) ion. sigmaaldrich.comnih.gov By introducing L-Glutamine (15N2) into a biological system, researchers can trace the fate of the labeled nitrogen atoms. The appearance of 15N in glutamate is a direct measure of GLS activity. Conversely, the dilution of the L-Glutamine (15N2) pool by newly synthesized, unlabeled glutamine can provide insights into the rate of GS activity, especially when combined with other isotopic tracers.
Studies have shown that the expression and activity of these enzymes vary significantly across different tissues and cellular states. For instance, in the human gastrointestinal tract, glutaminase specific activity is highest in the small intestine, while glutamine synthetase activity is most prominent in the stomach. nih.gov In cancer research, L-Glutamine (15N2) has been used to demonstrate how some cancer cells, like certain types of glioblastoma, rely on GS activity to produce their own glutamine when external sources are limited. nih.gov This highlights the dynamic and context-dependent nature of glutamine metabolism.
The reversible nature of the first step in endogenous glutamine metabolism is regulated by both GLS (with isoforms GLS1 and GLS2) and glutamine synthetase (GLUL). plos.org Tracing studies with L-Glutamine (15N2) help to quantify the flux through these opposing pathways under various physiological and pathological conditions, providing a clearer picture of cellular nitrogen management.
Tracing L-Glutamine (15N2) into Purine (B94841) and Pyrimidine (B1678525) Biosynthesis
Glutamine is a primary nitrogen donor for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.govmedchemexpress.com L-Glutamine (15N2) allows for precise tracking of glutamine's nitrogen atoms as they are incorporated into these essential biomolecules. The amide (γ) nitrogen of glutamine is utilized in several steps of nucleotide biosynthesis. nih.gov
In purine synthesis, glutamine's amide nitrogen is transferred by phosphoribosyl pyrophosphate (PRPP) amidotransferase in a key regulatory step. It contributes two nitrogen atoms to the purine ring. In pyrimidine synthesis, the amide nitrogen is used by carbamoyl (B1232498) phosphate (B84403) synthetase II to form carbamoyl phosphate, a precursor to the pyrimidine ring. sigmaaldrich.comnih.gov CTP synthetase also uses glutamine's amide nitrogen to convert UTP to CTP. sigmaaldrich.com
Research using L-Glutamine (15N2) has demonstrated the significant contribution of glutamine to nucleotide pools, particularly in rapidly proliferating cells like cancer cells. nih.govresearchgate.net For example, tracing studies in bladder cancer cell lines have quantified the flux of 15N from labeled glutamine into nucleosides and nucleobases. nih.govresearchgate.net These experiments reveal how cancer cells often exhibit an increased reliance on glutamine for nucleotide synthesis to sustain their high rates of proliferation. nih.gov Furthermore, studies have shown that under hypoxic conditions, there is an increased enrichment of glutamine-derived nitrogen in intermediates of pyrimidine biosynthesis, such as dihydroorotate (B8406146) and orotate. nih.gov
L-Glutamine (15N2) Contributions to Urea (B33335) Cycle Dynamics and Nitrogen Excretion (non-clinical focus)
The urea cycle is the primary pathway for the disposal of excess nitrogen in ureotelic organisms. While glutamine itself is not a direct participant in the cycle, its metabolism is intricately linked to it. The nitrogen from glutamine, released as ammonia via glutaminase activity, can be incorporated into urea. mdpi.com L-Glutamine (15N2) tracing studies can illuminate the contribution of glutamine-derived nitrogen to the urea pool.
When L-Glutamine (15N2) is administered, the labeled nitrogen can be traced to urea cycle intermediates such as citrulline and arginine, as well as to urea itself. nih.gov This demonstrates the flow of nitrogen from glutamine into the urea cycle for excretion. Research in hibernating animals has shown that nitrogen from amino acid breakdown is buffered and recycled, with glutamine playing a key role as a major nitrogen carrier. nih.gov This highlights the dynamic nature of nitrogen handling in different physiological states. It is important to note that the rate of urea synthesis can be influenced by the availability of ureogenic substrates, including glutamine-derived ammonia. physiology.org
The following table summarizes findings from a study investigating the impact of [U-15N2]-glutamine tracing on plasma urea cycle intermediates in mice.
This data indicates a dynamic nitrogen metabolism upon L-Glutamine (15N2) administration, with increased levels of all measured urea cycle intermediates in the plasma. nih.gov
Investigating L-Glutamine (15N2) as a Precursor for Amino Acid Synthesis and Interconversion
L-Glutamine is a key nitrogen donor for the synthesis of several other non-essential amino acids. nih.gov By using L-Glutamine (15N2) as a tracer, researchers can follow the path of its nitrogen atoms into the newly synthesized amino acids, providing quantitative data on the rates of interconversion.
Aspartate and Asparagine Synthesis from L-Glutamine (15N2)
The synthesis of aspartate and asparagine is closely linked to glutamine metabolism. Aspartate can be formed from the transamination of oxaloacetate, with glutamate (derived from glutamine) often serving as the amino group donor. Asparagine is then synthesized from aspartate in a reaction catalyzed by asparagine synthetase (ASNS), which utilizes the amide nitrogen of glutamine. cdnsciencepub.comembopress.org
Tracing studies with L-Glutamine (15N2) have confirmed that glutamine is a major precursor for both aspartate and asparagine. whiterose.ac.uk The 15N label from L-Glutamine (15N2) is readily incorporated into both of these amino acids. nih.govwhiterose.ac.uk For instance, in endothelial cells, tracing experiments showed a high contribution of 15N from L-Glutamine (15N2) into asparagine, confirming the activity of ASNS in these cells. whiterose.ac.uk This highlights the crucial role of glutamine in providing the nitrogen necessary for the synthesis of these two important amino acids.
Alanine (B10760859) and Glutamate Interconversion with L-Glutamine (15N2)
The interconversion of alanine and glutamate is a central process in amino acid metabolism, and it is tightly linked to glutamine. Glutamine is first converted to glutamate by glutaminase. The amino group of glutamate can then be transferred to pyruvate (B1213749) by alanine transaminase (ALT) to form alanine and α-ketoglutarate. nih.gov
Using L-Glutamine (15N2) as a tracer allows for the direct observation of this nitrogen transfer. Studies in various cell types, including insect cells used for recombinant protein production, have shown that the 15N atoms from L-Glutamine (15N2) are efficiently transferred to glutamate and subsequently to alanine. nih.gov This demonstrates the active role of glutamine in providing the nitrogen for alanine synthesis. The interconversion is a dynamic process, and the direction of the reaction can depend on the metabolic state of the cell.
Pathways of L-Glutamine (15N2) Incorporation into Proteins and Peptides
As a proteinogenic amino acid, glutamine is directly incorporated into proteins and peptides during translation. nih.gov L-Glutamine (15N2) can be used to label newly synthesized proteins, allowing researchers to study protein synthesis rates and dynamics. When cells are cultured in a medium containing L-Glutamine (15N2), the labeled glutamine is charged to its cognate tRNA and incorporated into the polypeptide chain at positions encoded by glutamine codons.
Furthermore, because glutamine serves as a nitrogen donor for the synthesis of other amino acids, the 15N label from L-Glutamine (15N2) can also appear in other amino acid residues within the protein. nih.gov For example, studies in insect cells have shown that the 15N from supplemented L-Glutamine (15N2) is not only found in glutamine residues but is also efficiently transferred to glutamate, aspartate, and alanine residues within the expressed proteins. nih.gov This "scrambling" of the label provides valuable information about the intracellular amino acid biosynthetic pathways that are active during protein expression.
The following table illustrates the efficiency of 15N transfer from L-Glutamine (15N2) to other amino acids in expressed proteins in insect cells.
This demonstrates that a significant portion of the nitrogen in these amino acid residues originates from the supplemented L-Glutamine (15N2). nih.gov
Direct Incorporation of L-Glutamine (15N2)
One of the primary metabolic fates of glutamine is its direct incorporation into the polypeptide chains during protein synthesis. medchemexpress.com L-Glutamine (15N2) is used as a tool to study this process, allowing for the precise measurement of glutamine's contribution to new protein formation. biosynth.com When cells are cultured in a medium containing L-Glutamine (15N2), the labeled amino acid is directly utilized by the cellular machinery for protein synthesis. isotope.com
Research in insect cells has demonstrated the essential role of glutamine in achieving high levels of protein expression. Supplementing the growth medium with L-Glutamine (15N2) not only boosts protein yield but also allows for the quantification of its direct incorporation. nih.gov Mass spectrometry analysis of proteins expressed in such media reveals the extent of ¹⁵N labeling, providing a direct measure of how much of the expressed protein is derived from the supplemented glutamine. nih.gov For instance, in one study, the use of ¹⁵N₂-glutamine in the medium for expressing Green Fluorescent Protein (GFP) and Abelson kinase (Abl) in insect cells resulted in a significant portion of the nitrogen atoms in the final proteins being the ¹⁵N isotope. nih.gov
The following table illustrates the impact of L-Glutamine (15N2) supplementation on protein expression levels in insect cells.
| Protein | L-Glutamine (15N2) Concentration for Maximal Expression | Fold Increase in Protein Yield |
| Green Fluorescent Protein (GFP) | 500-1000 mg/l | 3- to 5-fold |
| Abelson kinase (Abl) | 250-500 mg/l | 3- to 5-fold |
| β1-adrenergic receptor (β1AR) | ~100 mg/l | 3- to 5-fold |
This table is based on data from a study on protein expression in insect cells and provides guidance on the glutamine amounts required for maximal expression. nih.gov
Incorporation via Transamination and Other Nitrogen Transfer Reactions
Beyond its direct role in protein synthesis, the nitrogen from L-Glutamine (15N2) is extensively distributed to other amino acids and metabolic pathways through transamination and other nitrogen transfer reactions. researchgate.netmdpi.com In these reactions, the amino group from glutamine is transferred to an alpha-keto acid, forming a new amino acid. The use of L-Glutamine (15N2) allows researchers to trace these nitrogen transfers with high precision.
Studies in various cell types, including insect cells and lymphoma cells, have shown that the ¹⁵N atoms from L-Glutamine (15N2) are efficiently scrambled into other amino acids, most notably glutamate, aspartate, and alanine. researchgate.netmdpi.com This occurs after glutamine is converted to glutamate. The ¹⁵N-labeled glutamate can then donate its amino group in several key transaminase reactions:
Alanine Transaminase (ALT): Transfers the ¹⁵N-amino group from glutamate to pyruvate to form ¹⁵N-alanine. nih.gov
Aspartate Transaminase (AST): Transfers the ¹⁵N-amino group from glutamate to oxaloacetate to form ¹⁵N-aspartate. nih.gov
A study using ¹³C₅,¹⁵N₂ L-Glutamine in lymphoma cells demonstrated that the loss of one nitrogen atom from glutamine leads to the formation of ¹³C₅,¹⁵N₁-glutamate, which then transfers its ¹⁵N label to alanine and aspartate. mdpi.com This highlights the central role of glutamine as a nitrogen donor for the synthesis of other non-essential amino acids.
Research in insect cells has quantified the efficiency of this nitrogen scrambling, showing that the transfer of ¹⁵N from L-Glutamine (15N2) to alanine, aspartate, and glutamate can be as high as 60-70%. nih.govresearchgate.net This indicates a high level of metabolic activity involving glutamine as a primary nitrogen source.
The table below summarizes the key transamination reactions involving the nitrogen from L-Glutamine.
| Enzyme | Donor of ¹⁵N-amino group | Acceptor | Product |
| Alanine Transaminase (ALT) | ¹⁵N-Glutamate | Pyruvate | ¹⁵N-Alanine |
| Aspartate Transaminase (AST) | ¹⁵N-Glutamate | Oxaloacetate | ¹⁵N-Aspartate |
This table illustrates the transfer of the ¹⁵N label from glutamate (derived from L-Glutamine (15N2)) to other amino acids. nih.gov
Furthermore, studies in mice have shown that L-glutamine is a precursor for the de novo synthesis of L-citrulline and L-arginine, with the route of administration (enteral vs. parenteral) affecting the contribution of glutamine to this pathway. nih.gov
Role of L-Glutamine (15N2) in Amide Nitrogen Metabolism
L-Glutamine possesses a unique amide nitrogen in its side chain, which plays a crucial role in a variety of biosynthetic pathways distinct from the alpha-amino nitrogen. L-Glutamine (15N2), with both nitrogen atoms labeled, is an invaluable tool for specifically tracing the fate of this amide nitrogen. biosynth.comisotope.com
The amide nitrogen of glutamine is a key substrate for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA. nih.govnih.gov Several enzymatic reactions in these pathways utilize the amide nitrogen from glutamine. For example, phosphoribosyl pyrophosphate amidotransferase (PPAT), a rate-limiting enzyme in purine biosynthesis, transfers the amide nitrogen of glutamine to 5-phosphoribosyl pyrophosphate (PRPP). Similarly, carbamoyl phosphate synthetase II and CTP synthetase use glutamine's amide nitrogen in pyrimidine synthesis. nih.gov The use of L-Glutamine (15N2) in tracer studies allows for the direct measurement of the incorporation of glutamine's nitrogen into the nucleotide pool. nih.govembopress.org
Another critical role of glutamine's amide nitrogen is in the synthesis of other nitrogen-containing compounds, such as amino sugars and asparagine. medchemexpress.commedchemexpress.eu For instance, the synthesis of asparagine from aspartate, catalyzed by asparagine synthetase (ASNS), utilizes the amide nitrogen of glutamine. embopress.orgwhiterose.ac.uk Tracing studies with [15N2]-glutamine have confirmed that a significant portion of the nitrogen in newly synthesized asparagine is derived from glutamine. whiterose.ac.uk
Research in endothelial cells has highlighted the importance of glutamine-dependent asparagine synthesis for vessel sprouting. embopress.orgwhiterose.ac.uk Silencing the asparagine synthetase gene impaired this process even when glutamine was available, underscoring the specific requirement for the transfer of glutamine's amide nitrogen. embopress.orgwhiterose.ac.uk
The following table outlines key metabolic pathways that utilize the amide nitrogen of L-Glutamine.
| Metabolic Pathway | Key Enzyme(s) | Product(s) |
| Purine Biosynthesis | Phosphoribosyl pyrophosphate amidotransferase (PPAT), GMP synthetase | Purine nucleotides (AMP, GMP) |
| Pyrimidine Biosynthesis | Carbamoyl phosphate synthetase II, CTP synthetase | Pyrimidine nucleotides (UTP, CTP) |
| Asparagine Synthesis | Asparagine Synthetase (ASNS) | Asparagine |
| Amino Sugar Biosynthesis | - | Glucosamine-6-phosphate |
This table summarizes the essential role of L-Glutamine as a donor of amide nitrogen in various biosynthetic pathways. medchemexpress.comnih.govnih.govwhiterose.ac.uk
L Glutamine 15n2 in Cellular and Subcellular Metabolic Research
Mitochondrial Metabolism of L-Glutamine (15N2)
Mitochondria are central hubs for cellular energy production and biosynthesis, and glutamine is a key fuel source. The use of L-Glutamine (15N2) has been instrumental in dissecting the mitochondrial metabolic pathways that utilize glutamine.
L-Glutamine (15N2) as an Anaplerotic Substrate for the Tricarboxylic Acid (TCA) Cycle
Glutamine serves as a significant anaplerotic substrate, meaning it replenishes the intermediates of the tricarboxylic acid (TCA) cycle, a critical process for cellular energy production and biosynthesis. frontiersin.orgwikipedia.org Isotope tracing studies with L-Glutamine (15N2), often combined with ¹³C-labeled glutamine (e.g., ¹³C₅,¹⁵N₂-glutamine), have demonstrated that glutamine is a primary source for replenishing TCA cycle intermediates in various cell types, including cancer cells. nih.govaacrjournals.orgnih.gov This process, known as glutaminolysis, is particularly crucial for rapidly proliferating cells that have high demands for energy and biosynthetic precursors. nih.govresearchgate.net
The metabolism of glutamine to fuel the TCA cycle can generate a significant amount of ATP. researchgate.net In cancer cells, this glutamine-dependent anaplerosis is often enhanced to support their high metabolic rate. nih.govresearchgate.net Studies have shown that even in the absence of glucose, glutamine can sustain the TCA cycle and support cell survival and proliferation. nih.govresearchgate.net
Isotopic Tracing of L-Glutamine (15N2) into Alpha-Ketoglutarate and Subsequent Pathways
The entry of glutamine into the TCA cycle begins with its conversion to glutamate (B1630785), a reaction catalyzed by the enzyme glutaminase (B10826351). nih.govfrontiersin.org L-Glutamine (15N2) tracing shows that one of the ¹⁵N atoms is removed during this step. Subsequently, glutamate is converted to the TCA cycle intermediate α-ketoglutarate (alpha-ketoglutarate) by either glutamate dehydrogenase or a transaminase. nih.gov
By tracking the ¹⁵N label from L-Glutamine (15N2), researchers can follow the nitrogen atoms into various downstream metabolites. For instance, the ¹⁵N can be incorporated into other amino acids like alanine (B10760859) and aspartate through transamination reactions. nih.gov This demonstrates glutamine's role not only as a carbon source for the TCA cycle but also as a nitrogen donor for the synthesis of other non-essential amino acids. nih.gov
Furthermore, tracing studies have revealed the flexibility of the TCA cycle. In some cases, α-ketoglutarate derived from glutamine can undergo reductive carboxylation to produce citrate, a pathway that is important for lipid synthesis. aacrjournals.org The ability to trace the metabolic fate of both the carbon and nitrogen atoms of glutamine using doubly labeled isotopes like ¹³C₅,¹⁵N₂-glutamine has been crucial in uncovering these complex metabolic networks. aacrjournals.orgnih.gov
Cytosolic Pathways Involving L-Glutamine (15N2)
While a significant portion of glutamine metabolism occurs in the mitochondria, cytosolic pathways also play a vital role. L-Glutamine (15N2) has been employed to investigate these pathways.
Glutamine Transport Systems Elucidated with L-Glutamine (15N2)
The transport of glutamine across the cell membrane is mediated by various amino acid transporters. frontiersin.orgresearchgate.net L-Glutamine (15N2) can be used to study the activity and regulation of these transport systems. For example, studies have used ¹⁵N₂-labeled glutamine to investigate its transport across the blood-brain barrier. nih.gov By measuring the uptake of the labeled glutamine, researchers can identify the specific transporters involved and how their activity is regulated. nih.gov This is crucial for understanding how cells acquire this essential nutrient and how this process might be altered in diseases like cancer. frontiersin.org
L-Glutamine (15N2) in NADPH Production and Redox Homeostasis Studies (indirectly via TCA cycle)
Glutamine metabolism is indirectly linked to the production of NADPH, a crucial molecule for maintaining redox homeostasis and for biosynthetic reactions. frontiersin.org While the pentose (B10789219) phosphate (B84403) pathway is a primary source of NADPH, the conversion of malate (B86768) to pyruvate (B1213749) by malic enzyme, a reaction that can be fueled by TCA cycle intermediates derived from glutamine, also generates NADPH. researchgate.net
By using L-Glutamine (15N2) in combination with ¹³C-labeled glutamine, researchers can trace the flow of glutamine carbons through the TCA cycle and into pathways that produce NADPH. researchgate.net Furthermore, glutamine is a precursor for the synthesis of glutathione (B108866), a major antioxidant. frontiersin.orgnih.gov Tracing the ¹⁵N from L-Glutamine (15N2) into glutathione provides a direct measure of its contribution to antioxidant defense. nih.govnih.gov
Isotopic Analysis of L-Glutamine (15N2) in Cell Culture Models
L-Glutamine (15N2) is widely used in cell culture models to study metabolic pathways in a controlled environment. isotope.comnih.gov These studies have provided valuable insights into how different cell types utilize glutamine and how metabolism is reprogrammed in various physiological and pathological states.
For instance, in cancer cell lines, L-Glutamine (15N2) has been used to demonstrate the high rate of glutaminolysis and its importance for cell proliferation and survival. nih.govnih.govresearchgate.net These studies often involve culturing cells in media containing L-Glutamine (15N2) and then analyzing the isotopic enrichment in various intracellular metabolites using mass spectrometry. nih.govnih.govresearchgate.net
In insect cell cultures used for recombinant protein production, supplementing the media with L-Glutamine (15N2) has been shown to significantly increase protein expression. nih.gov Isotope tracing revealed that the ¹⁵N atoms from glutamine were efficiently incorporated into other amino acids, highlighting the central role of glutamine in providing nitrogen for protein synthesis in these systems. nih.gov
The data from these isotopic labeling experiments can be used to perform metabolic flux analysis, which quantifies the rates of metabolic reactions within a cell. This provides a detailed picture of cellular metabolism and how it responds to different conditions. nih.gov
Table 1: Research Findings from L-Glutamine (15N2) Tracing Studies
| Research Area | Cell/System Studied | Key Finding | Citation |
| Mitochondrial Metabolism | P493 B-cell model | Glutamine sustains the TCA cycle for proliferation and survival, even in the absence of glucose. | nih.govresearchgate.netresearchgate.net |
| Mitochondrial Metabolism | Acute Myeloid Leukemia (AML) cells | Inhibition of respiratory complex II leads to increased reliance on anaplerotic glutamine metabolism. | aacrjournals.org |
| Mitochondrial Metabolism | Hemorrhagic shock animal model | Glutaminolysis contributes to succinate (B1194679) accumulation in plasma and lung tissue. | nih.gov |
| Cytosolic Pathways | Mouse brain | Blood-brain barrier glutamine transport is controlled by the SLC7A5/LAT1 transporter. | nih.gov |
| Cytosolic Pathways | Pancreatic cancer cells | Glutamine is a major source of oxaloacetate for pyrimidine (B1678525) nucleotide biosynthesis. | acs.org |
| Cell Culture Models | Insect cells (Sf9) | Supplementation with ¹⁵N₂-glutamine increases protein expression and reveals high levels of glutaminolysis. | nih.gov |
| Cell Culture Models | Bladder cancer cell line (5637) | A method was developed to quantify glutamine-derived ¹⁵N flux into nucleosides and nucleobases. | researchgate.net |
| Cell Culture Models | Human iPSC-derived neurons | Traced the de novo synthesis of glutathione from ¹⁵N₂-glutamine. | nih.gov |
| Cell Culture Models | CHO cells | Glutamine is a major carbon source, largely converted to alanine and lactate. | vanderbilt.edu |
Investigating Metabolic Rewiring with L-Glutamine (15N2) in Cultured Cells
L-Glutamine (15N2) serves as a powerful tracer to elucidate the intricate reprogramming of metabolic pathways in cultured cells, particularly in the context of diseases like cancer. By replacing the naturally occurring nitrogen-14 (¹⁴N) atoms with the stable isotope nitrogen-15 (B135050) (¹⁵N) in both the amino and amide positions of glutamine, researchers can track the fate of these nitrogen atoms as they are incorporated into various downstream metabolites. This stable isotope tracing approach, coupled with sensitive analytical techniques like mass spectrometry, provides a detailed map of how cells utilize glutamine's nitrogen for critical biosynthetic and bioenergetic processes. nih.govrsc.org
One of the primary metabolic fates of glutamine is its conversion to glutamate, a reaction that releases the amide nitrogen. This initial step opens the door for the incorporation of glutamine-derived nitrogen into a wide array of metabolic pathways. For instance, in many cancer cell lines, there is a heightened reliance on glutamine as a nitrogen source for the synthesis of non-essential amino acids and nucleotides, which are the building blocks required for rapid cell proliferation. nih.govthermofisher.com Studies using L-Glutamine (15N2) have demonstrated that the nitrogen atoms are efficiently channeled into the synthesis of purine (B94841) and pyrimidine rings, the core structures of DNA and RNA. mdpi.comnih.gov Specifically, two nitrogen atoms from glutamine are incorporated into the purine ring, while one is used for the pyrimidine ring. mdpi.com
Furthermore, L-Glutamine (15N2) tracing has been instrumental in revealing the metabolic plasticity of cells in response to different microenvironments or therapeutic interventions. For example, in acute myeloid leukemia (AML) cells, inhibiting the enzyme glutaminase, which catalyzes the conversion of glutamine to glutamate, leads to a significant disruption in the flow of ¹⁵N into downstream metabolites like aspartate and α-ketoglutarate. nih.govaacrjournals.org This demonstrates a critical reliance on glutamine metabolism for these cells.
In human hepatocyte-like (HEP-L) cells, which are reprogrammed from fibroblasts, L-Glutamine (15N2) tracing has uncovered a profound metabolic rewiring. These cells, unlike their fibroblast precursors, secrete glutamate that is newly synthesized from glutamine, mimicking the metabolic function of actual hepatocytes. researchgate.net This indicates a fundamental shift in glutamine/glutamate metabolism upon cellular reprogramming.
Moreover, in glioblastoma, a highly aggressive brain tumor, L-Glutamine (15N2) tracing in organoid models cultured in a plasma-like medium has helped to distinguish between metabolic activities intrinsic to the tumor cells and those influenced by the tumor microenvironment. biorxiv.org This approach allows for a more physiologically relevant understanding of metabolic reprogramming in a complex tissue context. The nitrogen from L-Glutamine (15N2) has also been traced to the synthesis of glutathione, a key antioxidant, highlighting the role of glutamine in maintaining redox balance within cancer cells. nih.govaacrjournals.org
Quantitative Assessment of L-Glutamine (15N2) Flux in Diverse Cell Lines
The quantitative analysis of L-Glutamine (15N2) flux provides a numerical measure of the rate at which glutamine is consumed and its nitrogen atoms are incorporated into various metabolic pathways. This allows for a precise comparison of metabolic activities across different cell lines and under various experimental conditions. rsc.org
In cancer research, quantifying glutamine flux is crucial for understanding the metabolic phenotype of different tumors. For instance, in a study involving mantle cell lymphoma (MCL) cell lines, tracing with [U-¹³C₅, U-¹⁵N₂] glutamine revealed that a significant portion of glutamine is utilized through reductive carboxylation to support de novo lipid synthesis. researchgate.net Similarly, in human DB-1 melanoma cells, while there is high glutamine uptake, the actual flux of glutamine into the TCA cycle for energy production (glutaminolysis) was found to be very low under both euglycemic and hyperglycemic conditions. nih.gov This underscores that high uptake does not always equate to high oxidative flux.
Metabolic flux analysis using L-Glutamine (15N2) has also been applied to study the effects of therapeutic agents. In AML cell lines OCI-AML3 and EOL-1, treatment with the glutaminase inhibitor CB-839 severely impaired the flux of glutamine into glutamate and its downstream metabolites. nih.govaacrjournals.org This quantitative data provides direct evidence of the drug's mechanism of action at the metabolic level.
The tables below present data from various studies on the quantitative assessment of L-Glutamine (15N2) flux in different cell lines.
Table 1: ¹⁵N-Labeling from L-Glutamine (¹⁵N₂) in AML Cells Treated with a Glutaminase Inhibitor
This table illustrates the impact of the glutaminase inhibitor CB-839 on the incorporation of ¹⁵N from labeled glutamine into downstream metabolites in OCI-AML3 and EOL-1 acute myeloid leukemia cell lines. The data shows a significant reduction in ¹⁵N-labeled metabolites upon treatment, indicating a blockage of glutamine flux.
| Metabolite | Cell Line | Condition | ¹⁵N Isotope Enrichment |
| Glutamate | OCI-AML3 | Vehicle | High |
| Glutamate | OCI-AML3 | CB-839 | Severely Impaired |
| Aspartate | OCI-AML3 | Vehicle | High |
| Aspartate | OCI-AML3 | CB-839 | Severely Impaired |
| α-Ketoglutarate | OCI-AML3 | Vehicle | High |
| α-Ketoglutarate | OCI-AML3 | CB-839 | Severely Impaired |
| Glutamate | EOL-1 | Vehicle | High |
| Glutamate | EOL-1 | CB-839 | Severely Impaired |
| Aspartate | EOL-1 | Vehicle | High |
| Aspartate | EOL-1 | CB-839 | Severely Impaired |
| α-Ketoglutarate | EOL-1 | Vehicle | High |
| α-Ketoglutarate | EOL-1 | CB-839 | Severely Impaired |
Data adapted from studies on glutaminase inhibition in AML cells. nih.govaacrjournals.org
Table 2: Nitrogen-15 Scrambling from ¹⁵N₂-Glutamine in Insect Cells
This table shows the efficiency of ¹⁵N incorporation from ¹⁵N₂-glutamine into other amino acids in insect cells used for recombinant protein expression. This "scrambling" indicates that glutamine is a primary fuel source, feeding the TCA cycle.
| Amino Acid | ¹⁵N Labeling Efficiency (relative to glutamine) |
| Alanine | 60-70% |
| Aspartate | 60-70% |
| Glutamate | 60-70% |
Data derived from research on protein expression in insect cells. nih.gov
Table 3: L-Glutamine (¹⁵N₂) Contribution to Nucleotide Biosynthesis in Bladder Cancer Cells
This table demonstrates the flux of nitrogen from L-Glutamine (¹⁵N₂) into DNA nucleobases in the 5637 bladder cancer cell line over time, highlighting glutamine's role as a key nitrogen donor for nucleotide synthesis.
| Nucleobase | 12 hours | 24 hours | 48 hours | 72 hours |
| ¹⁵N-labeled Purines | Detected | Increased | Increased | High |
| ¹⁵N-labeled Pyrimidines | Detected | Increased | Increased | High |
Based on findings from a study quantifying glutamine-derived nitrogen flux into nucleosides and nucleobases. nih.gov
Applications of L Glutamine 15n2 in Investigating Specialized Metabolic Systems Non Human/cellular
L-Glutamine (15N2) in Muscle Protein Turnover Research (animal models, isolated muscle)
Further research in mouse models has highlighted the critical role of macrophage-derived glutamine in muscle regeneration. nih.gov Following muscle injury, infiltrating macrophages increase their production of glutamine, which is then utilized by satellite cells to promote their proliferation and differentiation, ultimately leading to more efficient muscle repair. nih.gov
Table 1: Research Findings on L-Glutamine in Muscle Protein Turnover
| Research Area | Model System | Key Findings |
|---|---|---|
| Inhibition of Protein Breakdown | Perfused rat hindlimb | Glutamine significantly inhibits net protein loss and breakdown of soluble proteins. nih.gov |
| Muscle Regeneration | Mouse models with muscle injury | Macrophage-derived glutamine enhances satellite cell proliferation and differentiation, improving muscle repair. nih.gov |
| Myofibrillar Protein Breakdown | Perfused rat hindlimb | Glutamine does not affect the breakdown of myofibrillar proteins. nih.gov |
Hepatic Glutamine Metabolism Studies Using L-Glutamine (15N2) (animal models, isolated liver)
In the liver, L-Glutamine (15N2) has been used to trace the intricate pathways of glutamine metabolism and its regulation. Studies in mouse models have revealed that the liver-specific microRNA, miR-122, plays a crucial role in regulating hepatic glutamine metabolism. nih.govnih.gov The loss of miR-122 was found to promote glutaminolysis, the breakdown of glutamine, while suppressing gluconeogenesis, the synthesis of glucose. nih.govnih.gov This was evidenced by an accumulation of 13C- and/or 15N-labeled glutamate (B1630785) and a decrease in glucose-6-phosphate levels in the livers of miR-122 knockout mice. nih.govnih.gov
These studies utilized [U-13C5,15N2]-L-Gln to track the metabolic fate of glutamine. The detection of various 13C and/or 15N labeled products confirmed the activities of glutaminolysis, the Krebs cycle, gluconeogenesis, and aspartate aminotransferase/glutamate dehydrogenase pathways. nih.gov The upregulation of glutaminase (B10826351) (Gls) and the amino acid transporter Slc1a5 in miR-122 knockout livers further supported the observation of enhanced glutaminolysis. nih.govnih.gov
Table 2: Research Findings on L-Glutamine in Hepatic Metabolism
| Research Area | Model System | Key Findings |
|---|---|---|
| Regulation by miR-122 | Mouse models (wild type and miR-122 knockout) | Loss of miR-122 promotes glutaminolysis and suppresses gluconeogenesis. nih.govnih.gov |
| Metabolic Pathways | Mouse models | Tracing with [U-13C5,15N2]-L-Gln confirmed glutaminolysis, Krebs cycle, and gluconeogenesis pathways. nih.gov |
| Enzyme and Transporter Expression | Mouse models | Upregulation of glutaminase (Gls) and Slc1a5 transporter in miR-122 knockout livers. nih.govnih.gov |
Renal Glutamine Metabolism and Ammoniagenesis Investigated with L-Glutamine (15N2) (animal models, kidney slices)
L-Glutamine (15N2) is a key tool for investigating renal glutamine metabolism and the process of ammoniagenesis, which is crucial for maintaining acid-base balance. Studies using kidney tubules from rats have shown that the contribution of different nitrogen sources to ammonia (B1221849) production changes in response to metabolic acidosis. nih.gov In control conditions, the amide nitrogen of glutamine is the primary source of ammonia. nih.gov However, during metabolic acidosis, the contribution from the amino nitrogen of glutamine and other amino acids like glutamate and aspartate increases significantly. nih.gov
Research on cultured human renal cortical epithelial cells using [5-15N]glutamine and [2-15N]glutamine has provided further insights. nih.gov Acute acidosis was found to have little effect on total ammonia generation from glutamine. nih.gov However, it caused a shift in the metabolic pathways, with decreased flux through glutaminase and a concurrent increase in flux through glutamate dehydrogenase. nih.gov These findings highlight the adaptive mechanisms in the kidney to regulate ammonia production under different physiological states. nih.gov
Table 3: Research Findings on L-Glutamine in Renal Metabolism
| Research Area | Model System | Key Findings |
|---|---|---|
| Ammonia Production in Acidosis | Rat kidney tubules | Increased contribution of glutamine's amino nitrogen and other amino acids to ammoniagenesis during metabolic acidosis. nih.gov |
| Metabolic Pathway Shift in Acidosis | Cultured human renal cortical epithelial cells | Acute acidosis leads to decreased glutaminase flux and increased glutamate dehydrogenase flux. nih.gov |
| Nitrogen Sources for Ammoniagenesis | Rat kidney tubules | In control states, glutamine's amide nitrogen is the main source of ammonia. nih.gov |
L-Glutamine (15N2) in Neural Metabolism and Neurotransmitter Synthesis (animal models, brain slices, neurons)
In the central nervous system (CNS), L-Glutamine (15N2) is essential for studying the glutamate-glutamine cycle, a critical process for neurotransmitter homeostasis. Glutamine serves as a precursor for the major excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). scu.edu.auen-journal.org Astrocytes play a key role in this cycle by taking up glutamate from the synapse and converting it into glutamine, which is then transported back to neurons. scu.edu.auen-journal.org
Studies in mouse models have shown that chronic stress can disrupt this cycle by reducing the levels of glutamate and glutamine transporters in the prefrontal cortex. en-journal.org Supplementation with glutamine was found to ameliorate these stress-induced deficits. en-journal.org Furthermore, research using human-induced pluripotent stem cell-derived neurons has utilized L-15N2-glutamine to trace the de novo synthesis of glutathione (B108866), a crucial antioxidant in the brain. acs.org This research helps to understand how neurons protect themselves against oxidative stress. acs.org
Table 4: Research Findings on L-Glutamine in Neural Metabolism
| Research Area | Model System | Key Findings |
|---|---|---|
| Glutamate-Glutamine Cycle | General neural models | Glutamine is a key precursor for glutamate and GABA, with astrocytes playing a central role in its recycling. scu.edu.auen-journal.org |
| Stress-Induced Changes | Mouse models | Chronic stress reduces glutamate and glutamine transporters in the prefrontal cortex, a deficit ameliorated by glutamine supplementation. en-journal.org |
| Glutathione Synthesis | Human iPSC-derived neurons | L-15N2-glutamine is used to trace the de novo synthesis of the antioxidant glutathione. acs.org |
Immune Cell Metabolism Characterization Using L-Glutamine (15N2) (in vitro, ex vivo immune cells)
Glutamine is a critical nutrient for immune cells, and L-Glutamine (15N2) is vital for understanding its role in immune function. nih.gov During inflammatory conditions, glutamine can become "conditionally essential" for the proliferation and function of immune cells like lymphocytes, macrophages, and neutrophils. nih.gov
In vitro studies with human CD4+ T cells have shown that their activation and expansion are highly dependent on glutamine metabolism. plos.orgportlandpress.com The first step in this metabolism is catalyzed by the enzyme glutaminase (GLS). plos.org Inhibition of GLS has been shown to suppress T cell proliferation under both normal and low oxygen (hypoxic) conditions, which are often found at sites of immune responses. plos.orgportlandpress.com This highlights the therapeutic potential of targeting glutamine metabolism to modulate immune responses. nih.gov Glutamine is also a precursor for the synthesis of glutathione, an important antioxidant that protects immune cells from oxidative stress.
Table 5: Research Findings on L-Glutamine in Immune Cell Metabolism
| Research Area | Model System | Key Findings |
|---|---|---|
| T Cell Activation and Proliferation | Human CD4+ T cells (in vitro) | T cell activation and expansion are sensitive to glutaminase inhibition under both normoxic and hypoxic conditions. plos.orgportlandpress.com |
| Glutamine as a "Conditionally Essential" Amino Acid | General immune cell models | During inflammatory states, glutamine is essential for the function of lymphocytes, macrophages, and neutrophils. nih.gov |
| Antioxidant Defense | General immune cell models | Glutamine contributes to the synthesis of the antioxidant glutathione. |
Investigation of Microbial Glutamine Metabolism with L-Glutamine (15N2) (bacterial cultures, bioreactors)
L-Glutamine (15N2) is also employed to study the metabolism of glutamine in microorganisms. In ruminant animals, for instance, dietary glutamine is extensively utilized by the microbial population in the rumen. mdpi.com These microbes hydrolyze glutamine to glutamate and ammonia, which are then used for microbial protein synthesis. mdpi.com
The use of L-Glutamine-15N2 in microbial fermentation is a common method for producing the labeled compound itself. Microorganisms are cultured in a medium enriched with a nitrogen-15 (B135050) source, which they metabolize and incorporate into the glutamine molecule. This process requires precise control of fermentation conditions to ensure a high yield of the labeled product. Furthermore, studies have explored the potential of symbiotic pairs of intestinal microbes to treat hyperammonemia by enhancing ammonia removal and glutamine synthesis. frontiersin.org
Table 6: Research Findings on L-Glutamine in Microbial Metabolism
| Research Area | Model System | Key Findings |
|---|---|---|
| Rumen Microbial Metabolism | Ruminant models | Dietary glutamine is extensively degraded by ruminal microbes for their own protein synthesis. mdpi.com |
| Production of L-Glutamine (15N2) | Microbial fermentation | Microorganisms are used to incorporate nitrogen-15 into glutamine in controlled fermentation processes. |
| Therapeutic Microbial Applications | Bacterial cultures | Symbiotic microbial pairs can enhance ammonia removal and glutamine synthesis, with potential applications for treating hyperammonemia. frontiersin.org |
L-Glutamine (15N2) in Plant Nitrogen Metabolism Research
In plant science, L-Glutamine (15N2) is used to trace the uptake and assimilation of organic nitrogen. Plants can absorb amino acids directly from the soil, and glutamine is a key molecule in plant nitrogen metabolism. frontiersin.orgresearchgate.net It is the first organic nitrogen compound formed from the assimilation of inorganic nitrogen taken up by the roots. frontiersin.org
Studies using labeled glutamine, such as U-13C5-15N2-L-glutamine in Arabidopsis thaliana, have helped to elucidate the kinetics of amino acid uptake and metabolism. nih.gov These experiments have shown that post-uptake metabolism of glutamine can be rapid, highlighting the importance of experimental timing in such studies. nih.gov Research in poplar has demonstrated that supplying L-glutamine as a sole nitrogen source can, at appropriate concentrations, support growth and even enhance nitrogen use efficiency. researchgate.net In soybean nodules, tracer experiments with 15N have shown that the ammonia produced during nitrogen fixation is rapidly assimilated into the amide group of glutamine. frontiersin.org
Table 7: Research Findings on L-Glutamine in Plant Nitrogen Metabolism
| Research Area | Model System | Key Findings |
|---|---|---|
| Organic Nitrogen Uptake | Arabidopsis thaliana | Plants can directly take up and rapidly metabolize glutamine from the soil. nih.gov |
| Nitrogen Use Efficiency | Poplar | Appropriate concentrations of L-glutamine as a sole nitrogen source can enhance nitrogen use efficiency. researchgate.net |
| Nitrogen Fixation | Soybean nodules | Ammonia from nitrogen fixation is quickly assimilated into glutamine. frontiersin.org |
Advanced Research Directions and Emerging Methodologies with L Glutamine 15n2
Integration of L-Glutamine (15N2) Tracing with Proteomics and Lipidomics
The integration of L-Glutamine (15N2) tracing with other "omics" disciplines, particularly proteomics and lipidomics, offers a more holistic understanding of cellular metabolism. By tracking the incorporation of the heavy nitrogen isotope from glutamine into newly synthesized proteins and nitrogen-containing lipids, researchers can connect metabolic fluxes with downstream functional outputs.
In proteomics, L-Glutamine (15N2) serves as a metabolic tracer to study protein synthesis and turnover. isotope.comisotope.com This is particularly valuable in understanding the metabolic reprogramming that occurs in cancer cells, where glutamine is a key nutrient supporting rapid proliferation. mdpi.comfrontiersin.org For instance, studies have used L-Glutamine (15N2) to investigate how cancer cells utilize glutamine's nitrogen for the biosynthesis of amino acids and nucleotides, which are essential for creating new proteins and genetic material. mdpi.comfrontiersin.orgresearchgate.net
In the realm of lipidomics, the nitrogen from L-Glutamine (15N2) can be traced into nitrogen-containing lipids, such as sphingolipids. This allows for the investigation of pathways like the de novo biosynthesis of sphingolipids, which are crucial for cell development and stress responses. researchgate.net The ability to follow the nitrogen atom provides a direct link between glutamine metabolism and the synthesis of these vital lipid molecules.
Table 1: Applications of L-Glutamine (15N2) in Integrated Omics
| Research Area | Application of L-Glutamine (15N2) | Key Findings |
| Proteomics | Tracing nitrogen incorporation into newly synthesized proteins. | Elucidation of protein synthesis rates and amino acid metabolism in cancer cells. isotope.comisotope.commdpi.com |
| Lipidomics | Following nitrogen into the biosynthesis of nitrogen-containing lipids. | Understanding the contribution of glutamine to sphingolipid synthesis. researchgate.net |
| Metabolomics | Quantifying the flux of glutamine nitrogen into various metabolic pathways. | Mapping the metabolic fate of glutamine in health and disease. isotope.commdpi.comisotope.com |
Single-Cell Isotope Tracing Techniques Utilizing L-Glutamine (15N2)
Traditional metabolic studies provide an average picture of cellular activity across a large population of cells. However, significant metabolic heterogeneity can exist within a single cell population. Single-cell isotope tracing techniques are emerging to address this, and L-Glutamine (15N2) is a key tracer in these advanced methods. nih.gov
Techniques like NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) can be used to visualize and quantify the uptake and incorporation of ¹⁵N from L-Glutamine (15N2) into individual cells. oup.com This allows researchers to identify and characterize subpopulations of cells with distinct metabolic activities. oup.com For example, in a mixed population, some cells might show high rates of glutamine uptake and utilization, while others may be less active. oup.com This level of detail is critical for understanding complex biological systems like tumors, where different cells within the tumor microenvironment can have vastly different metabolic profiles. nih.gov
Recent advancements in mass spectrometry imaging are also showing promise for analyzing stable isotope tracers at high spatial resolution, which will further enhance single-cell metabolic studies. universiteitleiden.nlacs.org
Dynamic Fluxomics Approaches with Time-Resolved L-Glutamine (15N2) Enrichment
Metabolic pathways are not static; they are dynamic systems that respond to changes in the cellular environment. Dynamic fluxomics, which measures the rates of metabolic reactions over time, provides a much deeper understanding than steady-state analysis. Time-resolved enrichment studies using L-Glutamine (15N2) are central to this approach.
In these experiments, cells or organisms are exposed to L-Glutamine (15N2), and samples are collected at multiple time points. nih.govmdpi.com By analyzing the rate at which the ¹⁵N label appears in downstream metabolites, researchers can calculate the fluxes through various metabolic pathways. nih.govmdpi.com This has been used, for example, to study glutamine metabolism in cancer cells over several hours, revealing the dynamics of how glutamine is used for energy and biosynthesis. nih.gov
This approach allows for the creation of detailed metabolic models that can predict how a system will respond to perturbations, such as the introduction of a drug. nih.gov
Table 2: Time-Resolved L-Glutamine (15N2) Tracing in Cancer Cells
| Time Point | Observation | Implication |
| 0.5 - 2 hours | Rapid labeling of glutamate (B1630785) and aspartate from L-Glutamine (15N2). nih.gov | High initial activity of glutaminolysis. |
| 4 - 6 hours | Increasing ¹⁵N enrichment in nucleotides and other amino acids. nih.gov | Glutamine nitrogen is being incorporated into biosynthetic pathways. |
| 8+ hours | Labeling patterns begin to stabilize. | The system is approaching a new isotopic steady state. |
Systems Biology Modeling Incorporating L-Glutamine (15N2) Isotopic Data
The large datasets generated from L-Glutamine (15N2) tracing experiments are ideally suited for integration into systems biology models. creative-proteomics.com These computational models represent the complex network of biochemical reactions within a cell and can be used to simulate and predict metabolic behavior. nih.govoup.com
By providing quantitative data on metabolic fluxes, L-Glutamine (15N2) helps to constrain and validate these models, making them more accurate and predictive. nih.gov For example, isotopic data can be used to determine the relative contributions of different pathways to the synthesis of a particular metabolite. nih.gov This information is crucial for building robust models of cellular metabolism.
A novel approach involves using a Markov Chain Monte Carlo (MCMC) method to incorporate δ¹⁵N isotopic data into linear inverse ecosystem models, which has shown to better recover ecosystem structure. nih.gov Furthermore, frameworks are being developed to integrate tracer-based metabolomics data into atomically resolved genome-scale metabolic networks, allowing for more comprehensive flux inference. biorxiv.org
Development of Novel Analytical Platforms for L-Glutamine (15N2) Applications
The ability to accurately and sensitively detect and quantify ¹⁵N-labeled metabolites is critical for all L-Glutamine (15N2) tracing studies. Continuous development of analytical platforms is therefore essential for advancing the field.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique, offering high sensitivity and specificity for measuring glutamine and its labeled derivatives in complex biological samples. frontiersin.orgnih.gov Methods are continuously being refined to improve separation and detection. nih.govresearchgate.net For instance, derivatization strategies are employed to enhance the ionization and fragmentation of glutamine, allowing for the distinction between positional isomers of ¹⁵N-labeled glutamine. osu.edu
Other key analytical techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): Also widely used for analyzing ¹⁵N enrichment in various metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the position of the ¹⁵N label within a molecule, which is not always possible with MS. eurisotop.com
Direct Infusion High-Resolution Mass Spectrometry (DI-HRMS): A high-throughput method for metabolic flux analysis that can rapidly map the fate of stable isotopically labeled substrates. mdpi.com
The development of these and other novel analytical platforms will continue to expand the applications of L-Glutamine (15N2) in metabolic research, enabling scientists to ask increasingly complex questions about the role of glutamine in health and disease. nih.gov
Future Perspectives in L Glutamine 15n2 Academic Research
Potential for Enhanced Precision in Metabolic Pathway Elucidation
The primary strength of L-glutamine (15N2) lies in its ability to act as a tracer in metabolic flux analysis, providing a clear view of nitrogen metabolism. By introducing L-glutamine (15N2) into a biological system, researchers can follow the incorporation of the labeled nitrogen into a variety of downstream metabolites. This enables the precise mapping and quantification of metabolic pathways.
One of the key areas benefiting from this enhanced precision is the study of nucleotide and amino acid synthesis. As glutamine is a major nitrogen donor for these essential building blocks, tracing the 15N label from L-glutamine (15N2) reveals the rates and routes of their production. For instance, studies in cancer cells have demonstrated that L-glutamine (15N2) can significantly improve the labeling efficiency of nucleotides like AMP and GMP, highlighting altered nitrogen metabolism in malignant progression.
Furthermore, L-glutamine (15N2) is instrumental in dissecting the complexities of the tricarboxylic acid (TCA) cycle. Glutamine feeds the TCA cycle through a process called glutaminolysis, where it is converted to α-ketoglutarate. nih.gov By tracking the 15N label, researchers can quantify the contribution of glutamine to the TCA cycle intermediates and understand how this pathway is regulated under different physiological and pathological conditions. nih.gov
The application of L-glutamine (15N2) also extends to understanding inter-organ metabolism. Studies have shown that the route of administration, whether enteral or parenteral, significantly affects how glutamine is metabolized and converted to other amino acids like citrulline and arginine. vumc.nlnih.gov Enteral administration of [15N]glutamine leads to a higher intestinal extraction and release of [15N]citrulline, demonstrating the gut's preference for enterally supplied glutamine. vumc.nl This level of detail is crucial for developing targeted nutritional and therapeutic strategies.
Table 1: Research Applications of L-Glutamine (15N2) in Metabolic Pathway Elucidation
| Research Area | Application of L-Glutamine (15N2) | Key Findings |
|---|---|---|
| Cancer Metabolism | Tracing nitrogen flux in tumor cells. | Demonstrates altered nitrogen metabolism and increased nucleotide synthesis in cancer cells. |
| Neurochemistry | Studying glutamate (B1630785) and glutamine metabolism in the brain. | Revealed distinct, kinetically different pools of glutamate metabolism. nih.gov |
| Protein Synthesis | Investigating the incorporation of nitrogen into newly synthesized proteins. | Allows for the quantification of protein turnover rates. ckisotopes.comeurisotop.com |
| Inter-organ Metabolism | Differentiating the metabolic fate of enterally vs. parenterally administered glutamine. | Shows the significant role of the gut in first-pass glutamine metabolism. vumc.nlnih.gov |
| TCA Cycle Dynamics | Quantifying the anaplerotic contribution of glutamine to the TCA cycle. | Highlights glutamine as a major fuel source, especially in rapidly proliferating cells. nih.gov |
Challenges and Opportunities in L-Glutamine (15N2) Tracer Methodology
While L-glutamine (15N2) is a powerful tool, its application is not without challenges. A significant hurdle is the potential for isotope scrambling, where the 15N label is transferred to other amino acids beyond the direct metabolic pathway of glutamine. For example, studies in insect cells have shown a surprisingly high efficiency (60-70%) of 15N scrambling from glutamine to alanine (B10760859), aspartate, and glutamate. nih.gov This necessitates sophisticated analytical techniques and modeling to accurately interpret the data.
Another challenge lies in the complexity of in vivo studies. The body comprises multiple compartments, and the transport and metabolism of L-glutamine (15N2) can vary significantly between different tissues and organs. nih.gov This requires the development of multi-compartmental models to accurately reflect the physiological reality. Furthermore, achieving a steady-state enrichment of the tracer can be time-consuming, and the recycling of the 15N isotope can complicate the interpretation of results. eurisotop.com
Despite these challenges, significant opportunities for advancement exist. The increasing sophistication of analytical instruments, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offers greater sensitivity and the ability to distinguish between different isotopomers (molecules that differ only in their isotopic composition). ckisotopes.com This allows for more detailed and accurate flux analysis. For instance, advancements in 15N MRS (magnetic resonance spectroscopy) are improving the detection of 15N-labeled metabolites in the brain. nih.gov
Moreover, the development of new mathematical and computational models is crucial for analyzing the complex datasets generated from L-glutamine (15N2) tracer studies. nih.gov These models can help to deconvolute the effects of isotope scrambling and provide more accurate estimations of metabolic fluxes. Combining in situ 15N isotope labeling with numerical data analysis shows promise for determining process-specific gross nitrogen transformations in undisturbed systems. nih.gov
Table 2: Challenges and Opportunities in L-Glutamine (15N2) Tracer Methodology
| Aspect | Challenges | Opportunities |
|---|---|---|
| Isotope Scrambling | The 15N label can be transferred to other amino acids, complicating data interpretation. nih.gov | Advanced analytical techniques (e.g., high-resolution MS) and computational modeling to correct for scrambling effects. |
| In Vivo Complexity | Multi-compartmental nature of biological systems and variations in tissue-specific metabolism. nih.gov | Development of more sophisticated multi-compartmental models and in situ labeling techniques. nih.gov |
| Tracer Kinetics | Achieving steady-state tracer enrichment can be slow, and isotope recycling can occur. eurisotop.com | Improved experimental designs and dynamic labeling studies to capture non-steady-state fluxes. |
| Data Analysis | Complex datasets require advanced computational tools for accurate interpretation. nih.gov | Integration of metabolomics data with other 'omics' data (genomics, proteomics) for a systems-level understanding. |
| Analytical Sensitivity | Detecting low levels of 15N enrichment in certain metabolites can be difficult. | Continuous improvements in the sensitivity and resolution of mass spectrometry and NMR spectroscopy. nih.govckisotopes.com |
Broader Impact of L-Glutamine (15N2) Research on Fundamental Biochemical Understanding
Research utilizing L-glutamine (15N2) has a profound impact that extends beyond the specific pathways being studied, contributing to a more fundamental understanding of biochemistry. By providing a quantitative lens through which to view nitrogen metabolism, these studies are reshaping our understanding of how cells allocate this essential element for growth, proliferation, and maintenance. ckisotopes.com
A key contribution is the elucidation of the central role of glutamine in cellular bioenergetics and biosynthesis. medchemexpress.com Traditionally, glucose has been viewed as the primary fuel for cells. However, L-glutamine (15N2) tracer studies have unequivocally demonstrated that glutamine is a critical source of carbon for the TCA cycle and a major nitrogen donor for the synthesis of nucleotides and other amino acids, particularly in rapidly dividing cells like immune cells and cancer cells. nih.gov
Furthermore, this research has highlighted the remarkable metabolic flexibility of cells. By tracing the fate of glutamine's nitrogen atoms under various conditions, scientists can observe how cells adapt their metabolic networks in response to changes in nutrient availability or cellular stress. This has significant implications for understanding disease states, such as cancer, where metabolic reprogramming is a key hallmark. mdpi.com
The insights gained from L-glutamine (15N2) research also inform our understanding of fundamental physiological processes. For example, the discovery of the distinct metabolic fates of enterally and parenterally administered glutamine has important implications for clinical nutrition and the development of therapeutic interventions for critically ill patients. vumc.nlvumc.nl
In essence, L-glutamine (15N2) is more than just a research tool; it is a key that unlocks a deeper understanding of the intricate and dynamic nature of cellular metabolism. The continued application and refinement of L-glutamine (15N2) tracer methodologies will undoubtedly continue to yield fundamental insights into the biochemical principles that govern life.
Q & A
Basic: How can researchers verify the isotopic purity of commercially sourced L-Glutamine (15N₂)?
Answer:
Isotopic purity is critical for accurate tracer studies. Researchers should:
- Use mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm the 15N enrichment ratio and detect contaminants like 15N-labeled ammonium, nitrate, or nitrous oxide, which can skew nitrogen flux measurements .
- Cross-validate with certified reference materials (CRMs) that adhere to ISO 17034/17025 standards, as these provide traceable purity metrics .
- Request batch-specific contamination reports from suppliers, as contamination levels vary across synthesis batches (e.g., Sigma-Aldrich vs. Campro Scientific 15N₂ stocks) .
Basic: What are the best practices for storing and handling L-Glutamine (15N₂) to ensure stability?
Answer:
- Storage: Lyophilized 15N₂-L-Glutamine should be kept at -20°C in airtight, moisture-free containers to prevent degradation. Solutions must be prepared fresh for cell culture due to rapid decomposition in aqueous media .
- Sterilization: Avoid autoclaving; use 0.22 µm membrane filtration for sterility without isotopic exchange. Pre-test microbial contamination via pyrogen testing if used in live-cell assays .
- Documentation: Record lot numbers, storage conditions, and reconstitution times to ensure reproducibility .
Advanced: How should experimental designs account for potential 15N contamination in nitrogen fixation or metabolic flux studies?
Answer:
- Controls: Include negative controls with unlabeled L-Glutamine and blank samples incubated with 15N₂ gas alone to quantify background contamination .
- Method Selection: Prefer 15N₂ equilibration in aqueous media over bubble injection, as the latter introduces higher contamination risks (e.g., -72% error in short incubations) .
- Validation: Measure dissolved 15N₂ levels post-incubation using membrane inlet mass spectrometry (MIMS) to correct for isotopic dilution .
Advanced: What methodologies are recommended for quantifying L-Glutamine (15N₂) metabolic flux in cell cultures?
Answer:
- Tracer Protocols:
- Pulse cells with 15N₂-L-Glutamine at physiological concentrations (e.g., 0.5–2 mM) and track incorporation into metabolites via LC-MS/MS .
- Use isotopomer spectral analysis (ISA) to distinguish between de novo synthesis and exogenous uptake in pathways like the urea cycle or nucleotide biosynthesis .
- Data Normalization: Normalize 15N enrichment to total protein content or cell count to mitigate variability in cell proliferation rates .
Advanced: How can researchers statistically address data variability induced by 15N₂ contamination or instrument sensitivity?
Answer:
- Error Propagation Models: Apply Monte Carlo simulations to estimate uncertainty from contamination (e.g., ±530 nmol N/L/day in fixation assays) and MS detection limits .
- Calibration Curves: Generate standard curves with CRMs to validate linearity and accuracy of isotopic measurements across expected concentration ranges .
- Meta-Analysis: Compare results with published studies using mixed-effects models to assess methodological biases (e.g., bubble vs. aqueous 15N₂ delivery) .
Basic: What analytical techniques are essential for characterizing 15N₂-L-Glutamine in pharmacokinetic studies?
Answer:
- Structural Confirmation: Use FT-IR and 1H/15N NMR to verify the labeled amine groups and rule out degradation products .
- Purity Assessment: Pair HPLC-UV (for chemical purity >99%) with isotope ratio MS for isotopic integrity .
- Bioavailability Testing: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayers) with 15N₂-L-Glutamine to model intestinal absorption kinetics .
Advanced: How can researchers optimize protocols for 15N₂-L-Glutamine in complex systems like gut microbiota or tumor microenvironments?
Answer:
- Compartmentalized Sampling: In gut studies, isolate luminal, mucosal, and plasma fractions to track 15N redistribution and microbial uptake .
- Hypoxia Adaptation: For tumor models, pre-equilibrate cell media with 15N₂ under low-oxygen conditions to mimic physiological uptake kinetics .
- Multi-Omics Integration: Correlate 15N flux data with transcriptomic (RNA-seq) or proteomic profiles to identify pathway-specific regulatory nodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
